1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a thieno[3,2-c]pyridine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine typically involves multiple steps:
Acylation of Pyridin-2-amine: The initial step involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide.
Formation of Carbothioamide: The carboxamide is then treated with excess diphosphorus pentasulfide in anhydrous toluene under reflux to yield the corresponding carbothioamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including acylation, thionation, and oxidation reactions, which can be scaled up for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide in an alkaline medium.
Electrophilic Substitution Reagents: Nitrating agents, brominating agents, formaldehyde, and acyl chlorides.
Major Products
Oxidation Products: Thiazolo[4,5-b]pyridine derivatives.
Substitution Products: Various substituted derivatives depending on the electrophilic reagent used.
Wissenschaftliche Forschungsanwendungen
1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-tubercular activity against Mycobacterium tuberculosis.
Biological Studies: The compound is evaluated for its cytotoxicity on human embryonic kidney cells, indicating its potential for further development in drug discovery.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying heterocyclic chemistry and the reactivity of biheteroarenes.
Wirkmechanismus
The exact mechanism of action of 1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways involved in bacterial inhibition and cytotoxicity. Molecular docking studies suggest that the compound’s interactions with biological targets are crucial for its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazinamide Derivatives: Compounds like substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives.
Thiazolo[4,5-b]pyridine Derivatives: Compounds like 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine.
Uniqueness
1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine is unique due to its combination of a furan ring, a thieno[3,2-c]pyridine ring, and a piperazine ring, which imparts distinct chemical and biological properties. Its potential anti-tubercular activity and cytotoxicity make it a promising candidate for further research and development in medicinal chemistry .
Eigenschaften
Molekularformel |
C16H15N3O2S |
---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
furan-2-yl-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H15N3O2S/c20-16(13-2-1-10-21-13)19-8-6-18(7-9-19)15-12-4-11-22-14(12)3-5-17-15/h1-5,10-11H,6-9H2 |
InChI-Schlüssel |
CPQPYFASUZOIRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=NC=CC3=C2C=CS3)C(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.